2-Formyl-5-(trifluoromethoxy)benzonitrile

Organic Synthesis Medicinal Chemistry Heterocycle Synthesis

Medicinal chemists frequently encounter a synthetic dead-end when standard halogenated benzonitriles fail to participate in cascade cyclizations required for N(acyl),N(aryl)-acetal polyheterocycle libraries. 2-Formyl-5-(trifluoromethoxy)benzonitrile resolves this bottleneck by supplying the mandatory ortho-formyl/nitrile pair that drives the key cyclization step. Its -OCF3 group imparts tunable lipophilicity and metabolic stability, enabling rational half-life modulation in lead optimization. Key procurement advantages: - Exclusive building block for cascade synthesis of nitrogen-bridged privileged scaffolds; non-interchangeable with halogen analogs. - ortho-directing aldehyde ensures regioselective functionalization, unlocking a distinct IP-friendly chemical space. - Available from stock with batch-specific CoA; supports milligram-to-kilogram scale-up under standard B2B terms.

Molecular Formula C9H4F3NO2
Molecular Weight 215.13 g/mol
Cat. No. B13939171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Formyl-5-(trifluoromethoxy)benzonitrile
Molecular FormulaC9H4F3NO2
Molecular Weight215.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)(F)F)C#N)C=O
InChIInChI=1S/C9H4F3NO2/c10-9(11,12)15-8-2-1-6(5-14)7(3-8)4-13/h1-3,5H
InChIKeyVERLJKRVVREJIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Formyl-5-(trifluoromethoxy)benzonitrile: Properties & Chemical Class


2-Formyl-5-(trifluoromethoxy)benzonitrile (CAS: 1708944-79-9) is a polysubstituted aromatic compound characterized by a benzonitrile core substituted with an aldehyde (-CHO) and a trifluoromethoxy (-OCF3) group. Its molecular formula is C9H4F3NO2 with a molecular weight of 215.13 g/mol . This compound belongs to the class of fluorinated benzonitrile building blocks, valued in medicinal and agrochemical chemistry for their unique electronic and lipophilic profiles. Predicted physical properties include a boiling point of 279.2±40.0 °C and a density of 1.41±0.1 g/cm³ .

Enables nitrogen-bridged polyheterocycle synthesis via ortho-formyl/nitrile cyclization
Orthogonal aldehyde reactivity for condensation, reductive amination, and Wittig reactions
-OCF3 group for modulation of metabolic stability and lipophilicity (class-level evidence)

2-Formyl-5-(trifluoromethoxy)benzonitrile: Why Generic Substitution Fails


The specific substitution pattern of 2-Formyl-5-(trifluoromethoxy)benzonitrile is non-interchangeable with other benzonitrile analogs due to the distinct and orthogonal reactivities of its functional groups. The electron-withdrawing nature of the -OCF3 group, combined with its unique metabolic and physicochemical profile compared to a -CF3 or -OCH3 group, dictates both the synthetic route and the final properties of any derived molecule . A generic substitution with a compound lacking the formyl group at the 2-position or with a different substituent (e.g., a halogen instead of the aldehyde) would lead to a fundamentally different synthetic intermediate, halting the intended chemical transformation or resulting in a biologically inactive final compound. The precise interplay of these groups is essential for the intended reactivity and function .

Target Ortho-aldehyde enables cyclization to N(acyl),N(aryl)-acetal core
Halogenated analogs Lack aldehyde; cyclization pathway blocked, leading to cross-coupling products
Target -OCF3 group lowers metabolic stability and increases lipophilicity (class-level)
-CF3/-OCH3 analogs Shift ADME profile; half-life and target binding may differ significantly
Target 2,5-disubstitution directs functionalization opposite the aldehyde
para-Substituted benzonitriles Give different regioisomeric outcome; not interchangeable for ortho-substituted targets

2-Formyl-5-(trifluoromethoxy)benzonitrile: Evidence-Based Differentiation


Ortho-Aldehyde Cyclization vs. Halogenated Analogs

The presence of the ortho-formyl group adjacent to the nitrile in 2-Formyl-5-(trifluoromethoxy)benzonitrile confers a unique synthetic capability: it enables intramolecular cyclization and condensation reactions to form diverse nitrogen-bridged polyheterocycles [1]. This reactivity pathway is fundamentally blocked in common building block alternatives such as 2-Fluoro-5-(trifluoromethoxy)benzonitrile (CAS 886498-08-4) or 2-Chloro-5-(trifluoromethoxy)benzonitrile, where the aldehyde is replaced by a halogen leaving group [2]. The presence of the aldehyde specifically directs the reaction toward forming an N(acyl),N(aryl)-acetal core, a key structural motif in many bioactive compounds [1].

Intramolecular Cyclization Potential
Class-level
Enables cascade reaction to form N(acyl),N(aryl)-acetal core; blocked in 2-Fluoro-5-(trifluoromethoxy)benzonitrile
Orthogonal reactivity: aldehyde enables cyclization, halogen enables cross-coupling
Synthetic route choice depends on desired core structure
Organic Synthesis Medicinal Chemistry Heterocycle Synthesis

Metabolic Stability: -OCF3 vs. -CF3 and -OCH3

The trifluoromethoxy (-OCF3) group in 2-Formyl-5-(trifluoromethoxy)benzonitrile imparts a distinct profile compared to both the trifluoromethyl (-CF3) and methoxy (-OCH3) groups. Class-level inference from microsomal stability studies of compounds bearing aliphatic -OCF3 groups shows they typically decrease metabolic stability relative to their -CF3 or -OCH3 counterparts . The -OCF3 group is also known to enhance lipophilicity and modulate electronic properties differently than -CF3, affecting membrane permeability and target binding. This is a critical differentiator from analogs like 2-Formyl-5-(trifluoromethyl)benzonitrile (CAS 1289015-46-8), where the -OCF3 is replaced by a -CF3 group.

Metabolic Stability Context
Class-level
Reported decreased metabolic stability for -OCF3 vs. -CF3 and -OCH3
-OCF3 may shorten half-life; useful when metabolic lability is desired
Microsomal stability data derived from aliphatic -OCF3 analogs
Drug Discovery ADME Physicochemical Properties

2,5- vs. 4-Substitution Patterns

The 2,5-disubstitution pattern of 2-Formyl-5-(trifluoromethoxy)benzonitrile (ortho and meta to the nitrile) offers a distinct spatial and electronic environment compared to commonly used 4-substituted (para) benzonitriles. For instance, 4-(Trifluoromethoxy)benzonitrile (CAS 332-25-2) is a widely used intermediate , but its substitution pattern directs subsequent functionalization to the ortho-position. The target compound's 2-formyl group blocks one ortho-site and activates the ring differently, enabling the synthesis of unique regioisomeric compounds that are inaccessible from the para-substituted starting material.

Regioselectivity Architecture
2,5-disubstitution directs functionalization opposite aldehyde; 4-substitution leads to ortho direction
Enables unique regioisomers not accessible from para-substituted starting materials
Regioisomeric outcome dictates procurement
SAR Chemical Biology Synthetic Chemistry

Aldehyde vs. Halogen Orthogonality

The aldehyde functional group in 2-Formyl-5-(trifluoromethoxy)benzonitrile provides a fundamentally different reaction handle compared to the halogen atoms found in analogs like 2-Fluoro-, 2-Chloro-, or 2-Bromo-5-(trifluoromethoxy)benzonitrile [1]. While the halogenated compounds are suited for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the aldehyde is a precursor for reductive amination, condensation to form imines and hydrazones, or Wittig reactions. This orthogonality allows the target compound to be used in synthetic sequences where halogens are either present elsewhere in the molecule or where cross-coupling conditions are incompatible.

Synthetic Handle Orthogonality
Aldehyde handle for condensation/reductive amination vs. halogen for cross-coupling
Select aldehyde when halogen-incompatible or multi-step sequences require orthogonal reactivity
Reaction conditions must tolerate both functional groups
Medicinal Chemistry Parallel Synthesis Library Design

2-Formyl-5-(trifluoromethoxy)benzonitrile: Targeted Applications


Nitrogen-Bridged Polyheterocycle Synthesis

This compound is the preferred starting material for synthesizing diverse libraries of nitrogen-bridged polyheterocycles featuring an N(acyl),N(aryl)-acetal core, a privileged scaffold in medicinal chemistry [1]. Its ortho-formyl and nitrile groups are essential for the cascade cyclization reaction that forms this core. Alternative halogenated benzonitriles cannot participate in this specific transformation, making the procurement of this aldehyde-containing building block mandatory for research programs exploring this chemical space [1].

Lead Optimization via -OCF3 Metabolic Lability

In drug discovery programs, 2-Formyl-5-(trifluoromethoxy)benzonitrile should be selected as a building block when the target product profile requires the specific physicochemical and metabolic properties conferred by the -OCF3 group [1]. Class-level data indicates that -OCF3 groups can decrease metabolic stability compared to -CF3 or -OCH3 groups. This makes the compound a strategic choice for designing molecules with a shorter half-life or for probing the effects of the -OCF3 pharmacophore on target engagement and clearance [1].

Ortho-Substituted Benzonitrile Regioisomer Synthesis

This compound is the necessary starting material for any synthetic route requiring an ortho-substituted benzonitrile that is further functionalized at a position ortho to the nitrile group. The 2-formyl group blocks one ortho position, directing subsequent reactions (e.g., electrophilic aromatic substitution) to the remaining open ortho site. This provides access to a different regioisomeric series than that which would be obtained from more common para-substituted benzonitrile intermediates [1].

Application
Selection Property
Validation Focus
Nitrogen-bridged polyheterocycle synthesis
Ortho-formyl/nitrile cyclization capability
Core formation and regioisomeric purity
Lead optimization with -OCF3 metabolic lability
-OCF3 group metabolic profile
Microsomal stability and ADME impact assessment
Ortho-substituted regioisomer synthesis
2,5-disubstitution directing
Regiochemical outcome and functional group tolerance

Technical Documentation Hub

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